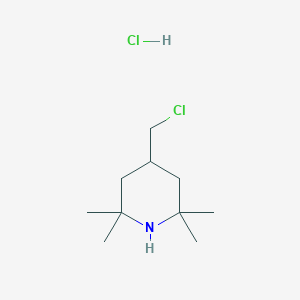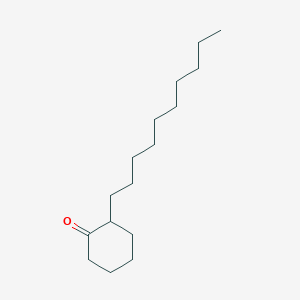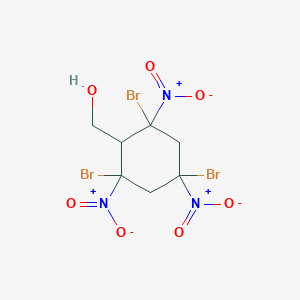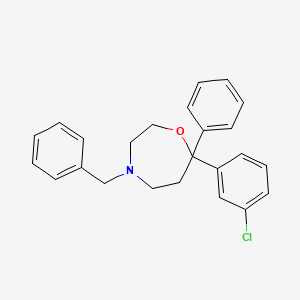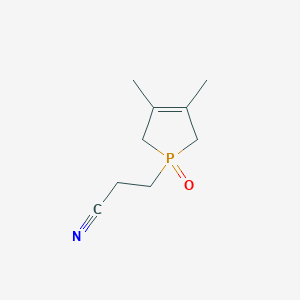
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile is a complex organic compound that features a phospholane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile typically involves the formation of the phospholane ring followed by the introduction of the nitrile group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the phospholane ring.
Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)butanenitrile
- 3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)pentanenitrile
Uniqueness
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)propanenitrile is unique due to its specific ring structure and the presence of both the phospholane and nitrile functional groups
Properties
CAS No. |
61213-84-1 |
|---|---|
Molecular Formula |
C9H14NOP |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-(3,4-dimethyl-1-oxo-2,5-dihydro-1λ5-phosphol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H14NOP/c1-8-6-12(11,5-3-4-10)7-9(8)2/h3,5-7H2,1-2H3 |
InChI Key |
RZVSKYXIDKNUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CP(=O)(C1)CCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


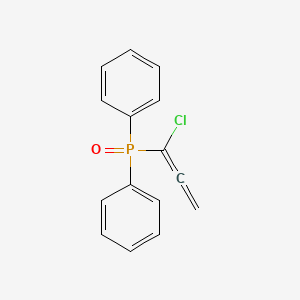
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
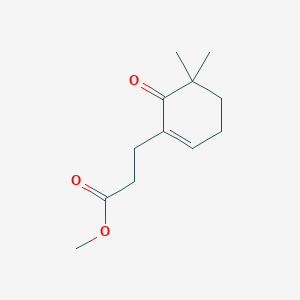


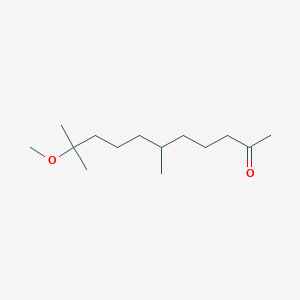
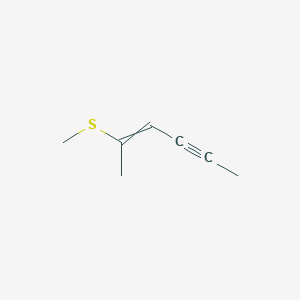
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
